Methyl 2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate
Description
Methyl 2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative characterized by:
- Position 5: A methyl group, contributing to steric bulk and metabolic stability.
- Position 7: A methyl ester, acting as a polar yet hydrolytically labile functional group that may serve as a prodrug motif .
Its molecular formula is C₁₅H₁₂FN₃O₂ (MW: 271.25 g/mol), with a logP of ~4.7, indicating moderate lipophilicity . The ester group at position 7 distinguishes it from carboxylic acid or trifluoromethyl analogs, influencing solubility, bioavailability, and metabolic pathways.
Properties
IUPAC Name |
methyl 2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2/c1-9-7-13(15(20)21-2)19-14(17-9)8-12(18-19)10-3-5-11(16)6-4-10/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFQJPLWFJIIJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)C(=O)OC)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate can form an intermediate, which is then cyclized with formamide to yield the desired pyrazolo[1,5-a]pyrimidine structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process. The scalability of these methods is crucial for producing sufficient quantities for research and application purposes.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : Methyl 2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate
- Molecular Formula : C13H12FN3O2
- Molecular Weight : 253.25 g/mol
The compound contains a pyrazolo[1,5-a]pyrimidine core, which is known for its ability to interact with various biological targets.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines.
- Case Study : A study evaluated the compound's efficacy against the MDA-MB-231 breast cancer cell line, reporting an IC50 value of approximately 30 μM, indicating moderate potency in inhibiting cancer cell growth.
Kinase Inhibition
The compound exhibits inhibitory activity against several kinases involved in cell signaling pathways that regulate cell proliferation and survival.
- Aurora Kinase Inhibition : Similar compounds have been shown to inhibit aurora kinases, which are critical in mitosis. The inhibition of these kinases can lead to the disruption of cancer cell division.
Antimicrobial Properties
This compound has also been investigated for its antimicrobial properties.
- Antimicrobial Assays : Studies indicate that derivatives of this compound exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Activity
The compound's structural features suggest potential applications in treating inflammatory diseases through the inhibition of phosphodiesterase enzymes.
- Phosphodiesterase Inhibition : Some derivatives have shown selective inhibition of phosphodiesterases involved in inflammatory responses, suggesting therapeutic potential for conditions like asthma or rheumatoid arthritis.
Data Table: Biological Activities of this compound
Mechanism of Action
The mechanism of action of Methyl 2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations at Position 7
Key Insights :
Substituent Variations at Position 5
Biological Activity
Methyl 2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.
- Molecular Formula : C15H12FN3O2
- CAS Number : 931998-15-1
- Molecular Weight : 285.276 g/mol
1. Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. These compounds exhibit significant inhibitory effects on various cancer cell lines by targeting critical pathways involved in tumor growth:
- Mechanism of Action : The compound inhibits key enzymes such as BRAF(V600E) and EGFR, which are crucial for cell proliferation and survival in cancer cells. This inhibition leads to reduced tumor growth and increased apoptosis in malignant cells .
2. Anti-inflammatory Properties
This compound also demonstrates notable anti-inflammatory activity . It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2:
- Research Findings : In vitro studies show that this compound can significantly reduce the levels of TNF-alpha and IL-6 in activated macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases .
3. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties , showing effectiveness against various bacterial strains:
- Case Studies : A study on pyrazole derivatives indicated that compounds similar to this compound possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity:
| Structural Feature | Impact on Activity |
|---|---|
| Fluorine Substitution | Enhances lipophilicity and bioavailability |
| Methyl Group at Position 5 | Increases potency against cancer cell lines |
| Carboxylate Group at Position 7 | Essential for enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
